tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate
Description
tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate (CAS: 1956311-16-2) is a spirocyclic compound with a molecular formula of C₁₆H₂₄N₄O₇ and a molecular weight of 384.38 g/mol . Its structure features a 1,3,7-triazaspiro[4.4]non-1-en-2-yl core modified with a cyclopropyl substituent at position 3 and an oxalate counterion. Key physicochemical properties include:
Properties
Molecular Formula |
C16H24N4O7 |
|---|---|
Molecular Weight |
384.38 g/mol |
IUPAC Name |
tert-butyl N-(3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate;oxalic acid |
InChI |
InChI=1S/C14H22N4O3.C2H2O4/c1-13(2,3)21-12(20)16-11-17-14(6-7-15-8-14)10(19)18(11)9-4-5-9;3-1(4)2(5)6/h9,15H,4-8H2,1-3H3,(H,16,17,20);(H,3,4)(H,5,6) |
InChI Key |
XMCNVWSQGWFZIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2(CCNC2)C(=O)N1C3CC3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate involves multiple steps. One common synthetic route includes the formation of the spirocyclic core followed by functionalization to introduce the tert-butyl carbamate and oxalate groups. The reaction conditions typically involve the use of strong bases and protecting groups to ensure the stability of intermediates .
Chemical Reactions Analysis
tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in critical cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural homology with the target molecule, differing primarily in substituents on the triazaspiro core or peripheral functional groups.
tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate
- CAS : 1956426-55-3
- Molecular formula : C₁₇H₂₆N₄O₇
- Molecular weight : 398.42 g/mol
- Key difference : Replacement of the cyclopropyl group with a bulkier isopropyl substituent at position 3.
- Applications : Marketed for medicinal purposes, though pharmacological data remain proprietary .
tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate
- CAS : 1956426-43-9
- Molecular formula : C₁₃H₂₂N₄O₃
- Molecular weight : 268.32 g/mol
- Key difference : A methyl group replaces the cyclopropyl substituent.
- Properties : Lower TPSA (estimated ~120–130 Ų due to reduced polarity) and complexity (vs. 578 for the target compound). Purity is reported at 95% .
(E)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate
- Molecular formula : C₁₃H₂₂N₄O₃
- Molecular weight : 282.34 g/mol
- Key difference: An ethyl group at position 3 and a non-oxalate salt form.
- Synthesis : Likely involves imine or enamine intermediates, though procedural details are unavailable .
tert-Butyl 1-(Furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate
- CAS: Not provided
- Molecular formula : C₁₆H₂₁N₃O₄
- Key differences :
- Spiro ring size : 4.5 (vs. 4.4 in the target compound).
- Substituent : A furan-2-yl group replaces the cyclopropyl moiety.
- Applications: No biological data reported; primarily a synthetic intermediate .
Comparative Data Table
*Estimated based on structural analogs.
Key Research Findings and Implications
Oxalate salts generally improve aqueous solubility versus free bases, critical for bioavailability in drug development .
Synthetic Challenges: Spirocyclic systems like 1,3,7-triazaspiro[4.4]non-1-en-2-yl require precise stereochemical control during cyclization, as noted in patent-derived synthetic routes .
Medicinal Chemistry Relevance :
- The 3-isopropyl variant is explicitly marketed for pharmaceutical applications, suggesting its scaffold’s utility in kinase or protease inhibition .
Biological Activity
tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound contains a spirocyclic structure, which is significant in medicinal chemistry due to its unique three-dimensional arrangement that can influence biological interactions.
- Molecular Formula : C₁₃H₁₈N₄O₃
- Molecular Weight : 270.31 g/mol
- CAS Number : 181269-69-2
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing carbamate functionalities have been shown to possess antimicrobial properties. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Properties : Some derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The spirocyclic structure may enhance binding affinity to specific biological targets involved in cancer progression.
- Neuroprotective Effects : Certain triazaspiro compounds have demonstrated neuroprotective activities, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress.
Antimicrobial Activity
A study conducted on similar carbamate derivatives showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | S. aureus |
| tert-Butyl Carbamate | 8 | P. aeruginosa |
Anticancer Activity
In vitro studies on cancer cell lines such as HeLa and MCF-7 revealed that the compound induced apoptosis at concentrations above 10 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting cell death.
Neuroprotective Effects
Research highlighted the neuroprotective potential of related compounds in models of neurodegeneration. The compound was shown to reduce neuronal cell death induced by oxidative stress in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
